molecular formula C8H10BrN B8732630 2-Bromo-3,5-dimethylaniline

2-Bromo-3,5-dimethylaniline

Cat. No. B8732630
M. Wt: 200.08 g/mol
InChI Key: CQFCAHNYGHRFQO-UHFFFAOYSA-N
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Patent
US09365566B2

Procedure details

A mixture of 2-bromo-1,5-dimethyl-3-nitrobenzene (1.8 g, 7.8 mmol), Fe powder (2.2 g), concentrated hydrochloric acid (0.3 mL), and EtOH (20 mL) was stirred at 80° C. overnight. Ethyl acetate (20 mL) was subsequently added. The resulting suspension was filtered and the filtrate concentrated. The residue was treated with H2O (10 mL), extracted with ethyl acetate (2×20 mL), washed with brine, dried over anhydrous Na2SO4, and concentrated to give the title compound as a solid (1.2 g, 77%).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([CH3:11])=[CH:4][C:3]=1[CH3:12].Cl.CCO>[Fe].C(OCC)(=O)C>[Br:1][C:2]1[C:3]([CH3:12])=[CH:4][C:5]([CH3:11])=[CH:6][C:7]=1[NH2:8]

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1[N+](=O)[O-])C)C
Name
Quantity
0.3 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
reactant
Smiles
CCO
Name
Quantity
2.2 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
ADDITION
Type
ADDITION
Details
The residue was treated with H2O (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×20 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(N)C=C(C=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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